molecular formula C16H13N3O2S B2505429 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone CAS No. 1787918-54-0

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2505429
CAS No.: 1787918-54-0
M. Wt: 311.36
InChI Key: PMYWDSQWIZHMFB-UHFFFAOYSA-N
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Description

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone is a versatile chemical entity that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound consists of a benzo[d]thiazole moiety, an azetidine ring, and a pyridine group, making it a complex and intriguing molecule for various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of an appropriate amine with an epoxide or through cyclization reactions involving haloalkanes.

    Coupling Reactions: The final step involves coupling the benzo[d]thiazole and azetidine intermediates with a pyridine derivative using reagents such as palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can lead to sulfoxides or sulfones, while reduction of the azetidine ring can yield secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
  • Indole derivatives
  • Imidazole containing compounds

Uniqueness

Compared to similar compounds, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone stands out due to its unique combination of structural features. The presence of the benzo[d]thiazole, azetidine, and pyridine moieties in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(11-5-7-17-8-6-11)19-9-12(10-19)21-16-18-13-3-1-2-4-14(13)22-16/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYWDSQWIZHMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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